Naphthol AS-AN phosphate
Description
Historical Trajectories of Naphthol Substrates in Enzymatic and Histochemical Investigations
The use of naphthol-based substrates in enzyme histochemistry dates back to the mid-20th century. A significant milestone was the development of the azo dye technique by Menten and colleagues in 1944, which utilized β-naphthyl phosphate (B84403) for the demonstration of alkaline phosphatase activity. researchgate.net This method laid the groundwork for the principle of simultaneous coupling, where the enzymatic release of a naphthol product is immediately followed by its reaction with a diazonium salt to produce a visible precipitate. researchgate.net
However, early naphthol substrates suffered from issues such as diffusion of the reaction product, leading to poor localization of the enzyme. To address this, Burstone introduced the Naphthol AS series of substrates in the 1950s. researchgate.netoup.com These compounds, derived from the anilide of 3-hydroxy-2-naphthoic acid, produce a more substantive and less soluble primary reaction product upon enzymatic hydrolysis. This innovation resulted in significantly sharper and more precise localization of enzyme activity within tissue sections. researchgate.net The development of various substituted Naphthol AS phosphate derivatives further expanded the toolkit for histochemists, allowing for improved localization of both alkaline and acid phosphatases. researchgate.netoup.comnih.gov
Scope and Significance of Naphthol AS Phosphate Derivatives as Probes in Life Sciences
Naphthol AS phosphate derivatives are versatile probes with broad applications in the life sciences. Their primary significance lies in their utility as substrates for phosphatases, which are crucial enzymes involved in numerous cellular processes, including signal transduction, cell growth, and bone metabolism. The concentration of these enzymes can change in various disease states, making them important clinical markers. adipogen.comglpbio.comadipogen.com
The ability to generate either a colored precipitate or a fluorescent signal makes these substrates adaptable to a range of analytical techniques. In histochemistry, they are used to visualize the distribution of phosphatase activity in tissues, providing valuable insights into cellular function and pathology. adipogen.comoncohemakey.com For instance, Naphthol AS-D chloroacetate (B1199739) is a substrate used to identify neutrophilic series and mast cells in tissue sections. oncohemakey.comkarger.com
In biochemical assays, the fluorogenic nature of some Naphthol AS phosphate derivatives allows for highly sensitive quantification of enzyme activity. adipogen.comglpbio.com Upon enzymatic cleavage, the liberated naphthol derivative exhibits fluorescence at a specific wavelength, which can be measured to determine the rate of the enzymatic reaction. adipogen.comglpbio.comadipogen.com This has been particularly useful in developing high-throughput screening assays for drug discovery and in studying enzyme kinetics. For example, Naphthol AS-BI phosphate is used as a fluorogenic substrate for acid and alkaline phosphatases, with the resulting fluorescence serving as a quantitative marker of enzyme activity. glpbio.com Similarly, Naphthol AS-MX phosphate is a fluorogenic substrate for alkaline phosphatases, and its conversion to the fluorescent Naphthol AS-MX is used to quantify enzyme activity. adipogen.com
The specificity of some derivatives for particular enzyme isoforms has also been a significant advancement. For instance, Naphthol-ASBI phosphate has shown preference as a substrate for tartrate-resistant acid phosphatase (TRAP) isoform 5b, a marker for osteoclastic activity. researchgate.net This specificity allows for more targeted and clinically relevant assays.
While detailed research findings on Naphthol AS-AN phosphate are limited in publicly accessible literature, its structural similarity to other Naphthol AS derivatives suggests its utility as a substrate for phosphatase enzymes. The properties of this compound and other representative derivatives are summarized in the tables below.
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 18228-15-4 |
| Molecular Formula | C27H20NPO5 |
| Molecular Weight | 481.43 g/mol |
Note: Detailed experimental data on the spectral properties and specific applications of this compound are not widely available.
Table 2: Examples of Naphthol AS Phosphate Derivatives and Their Applications
| Compound Name | Application | Detection Method |
| Naphthol AS-BI phosphate | Substrate for acid and alkaline phosphatases; preferred for TRAP isoform 5b. glpbio.comresearchgate.net | Fluorogenic glpbio.com |
| Naphthol AS-D chloroacetate | Substrate for specific esterases; used to identify neutrophils and mast cells. oncohemakey.comkarger.com | Chromogenic karger.com |
| Naphthol AS-MX phosphate | Substrate for alkaline phosphatases. adipogen.com | Fluorogenic adipogen.com |
| Naphthol AS-TR phosphate | Substrate for alkaline phosphatase. medchemexpress.com | Chromogenic/Fluorogenic |
Structure
2D Structure
3D Structure
Properties
CAS No. |
18228-15-4 |
|---|---|
Molecular Formula |
C17H13N2O7P |
Molecular Weight |
388.27 g/mol |
IUPAC Name |
[3-[(4-nitrophenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C17H13N2O7P/c20-17(18-13-5-7-14(8-6-13)19(21)22)15-9-11-3-1-2-4-12(11)10-16(15)26-27(23,24)25/h1-10H,(H,18,20)(H2,23,24,25) |
InChI Key |
XYMLQIDGULRARJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OP(=O)(O)O |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OP(=O)(O)O |
Origin of Product |
United States |
Chemical Synthesis and Molecular Characterization of Naphthol As Phosphate Derivatives
Methodologies for the Chemical Synthesis of Naphthol AS Phosphate (B84403) Core Structures
The synthesis of the Naphthol AS phosphate core structure is a multi-step process that begins with the formation of a Naphthol AS intermediate. This is typically achieved through an amide coupling reaction between 3-hydroxy-2-naphthoic acid and a substituted aniline (B41778). The choice of the aniline derivative is critical as it defines the final properties of the Naphthol AS derivative. This initial reaction is generally conducted under reflux conditions in an anhydrous solvent like dichloromethane (B109758) or tetrahydrofuran, often employing a coupling agent such as thionyl chloride or a carbodiimide (B86325) to facilitate the formation of the amide bond.
The second crucial step is the phosphorylation of the hydroxyl group on the Naphthol AS intermediate. A common and effective method for this transformation is the use of phosphorus oxychloride (POCl₃) in a basic medium, such as pyridine (B92270). Current time information in Scott County, US. The reaction is carefully temperature-controlled, typically between 0–5°C, to prevent the formation of unwanted side products. The pyridine serves to neutralize the hydrochloric acid (HCl) generated during the reaction. Current time information in Scott County, US.
Alternative phosphorylation strategies have also been explored. One such method involves the use of polyphosphoric acid, where the Naphthol AS compound is heated in its presence. Another approach utilizes the reaction of the naphthol with an alkyl or aryl phosphite, like diethyl or dibenzyl phosphite, in the presence of pyridine to yield the corresponding phosphate ester. These methods provide alternative routes to the desired Naphthol AS phosphate core structure, sometimes offering advantages in terms of reaction conditions or scalability.
A summary of common synthetic precursors for various Naphthol AS phosphate derivatives is presented in Table 1.
| Naphthol AS Derivative | Precursor Amine |
| Naphthol AS-MX | 2,4-Dimethylaniline |
| Naphthol AS-TR | Toluene (B28343) Sulfonamide Derivative |
| Naphthol AS-BI | o-Anisidide (for the 6-Bromo-2-hydroxy-3-naphthoic acid derivative) |
| Naphthol AS-E | Not specified, but is a derivative of 3-hydroxy-2-naphthoic acid |
Table 1: Precursor Amines for the Synthesis of Various Naphthol AS Derivatives
Strategies for Structural Modification and Derivatization of Naphthol AS Phosphate Compounds
The versatility of Naphthol AS phosphate derivatives stems from the ability to modify their structure to fine-tune their properties for specific applications. The primary strategy for derivatization focuses on the anilide portion of the molecule, which is derived from the aniline used in the initial synthesis. By introducing different substituents on the aniline ring, researchers can alter the electronic properties, solubility, and binding affinity of the resulting Naphthol AS phosphate for its target enzymes.
For instance, Naphthol AS-MX phosphate, derived from 2,4-dimethylaniline, is a widely used substrate for alkaline phosphatase. Current time information in Scott County, US. In contrast, Naphthol AS-BI phosphate, which incorporates a benzimidazole (B57391) ring or is synthesized from o-anisidide and a brominated naphthalene (B1677914) core, is often preferred for the detection of acid phosphatase due to its optimal performance at acidic pH. Current time information in Scott County, US.scirp.org The presence of a bromine atom in the naphthalene nucleus of Naphthol AS-BI, as used in some applications, increases the chromogenicity and substantivity of the resulting naphthol upon enzymatic hydrolysis.
Another example is Naphthol AS-TR phosphate, which features a toluene sulfonamide group in its anilide moiety. Current time information in Scott County, US. This modification impacts its coupling efficiency with diazonium salts, making it suitable for specialized histochemical applications. The derivatization of the core structure is a key strategy for developing a broad palette of substrates with varying specificities and sensitivities. This allows for the selection of the most appropriate derivative for a particular biological or diagnostic context. The process of chemical derivatization can also involve converting the compound into a more volatile or easily separable form for analytical purposes. medchemexpress.com
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Naphthol AS phosphate derivatives. Both ¹H NMR and ³¹P NMR are particularly informative.
In ¹H NMR spectra of Naphthol AS derivatives, the aromatic protons typically appear in the downfield region, generally between δ 7.8 and 8.2 ppm. The specific chemical shifts and coupling patterns of these protons provide detailed information about the substitution pattern on the naphthalene and anilide rings. For example, in 1-(benzothiazolylamino) methyl-2-naphthol derivatives, the aromatic protons and the methine proton (CH) resonate in a multiplet between 6.96 and 7.87 ppm.
³¹P NMR spectroscopy is crucial for confirming the successful phosphorylation of the naphthol hydroxyl group. Organic phosphates exhibit a wide range of chemical shifts in ³¹P NMR spectra. huji.ac.il The presence of a signal in the expected region for a phosphate ester confirms the identity of the product. The coupling between phosphorus and neighboring protons (³¹P-¹H coupling) can also provide valuable structural information, with one-bond couplings typically being in the range of 600-700 Hz. huji.ac.il Chiral solvating agents can be used in NMR to differentiate between enantiomers of chiral phosphorus compounds. nih.gov
A summary of representative NMR data for related naphthol derivatives is provided in Table 2.
| Compound | Nucleus | Chemical Shift (δ, ppm) |
| 1-(benzothiazolylamino)(p-tolyl)methyl)naphthalen-2-ol | ¹H | 2.21 (s, 3H, CH₃), 6.96-7.87 (m, 15H, ArH and CH), 8.76 (s, 1H, NH), 10.13 (s, 1H, OH) |
| 1-(benzothiazolylamino)(p-tolyl)methyl)naphthalen-2-ol | ¹³C | 21.03, 53.43, 118.53, 118.88, 119.27, 121.34, 121.42, 122.85, 124.42, 125.90, 126.48, 126.62, 128.99, 129.15, 129.94, 131.22, 132.60, 135.61, 139.89, 152.61, 153.61, 166.77 |
Table 2: Representative NMR Data for Naphthol Derivatives
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of Naphthol AS phosphate derivatives. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the confident determination of the molecular formula.
Electron impact (EI) and electrospray ionization (ESI) are common ionization methods used for these compounds. In ESI-MS, the fragmentation pathways of β-naphthol pigments have been investigated, providing insights into their structural components. nih.gov The fragmentation patterns observed in the mass spectrum are characteristic of the molecule's structure. For instance, the mass spectrum of Naphthol AS-MX phosphate shows a top peak at m/z 121, with other significant peaks at m/z 291 and 120. nih.gov The fragmentation of the phosphate moiety is a key diagnostic feature. researchgate.net The molecular ion peak is also a critical piece of information for confirming the identity of the compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key MS Data |
| Naphthol AS-MX phosphate | C₁₉H₁₈NO₅P | 371.32 | m/z top peak: 121; 2nd highest: 291; 3rd highest: 120 nih.gov |
| Naphthol AS-BI phosphate | C₁₈H₁₅BrNO₆P | 452.2 | - |
| Naphthol AS phosphate | C₁₇H₁₄NO₅P | 343.27 | - |
Table 3: Molecular Weight and Mass Spectrometry Data for Selected Naphthol AS Phosphate Derivatives
Infrared (IR) spectroscopy is used to identify the various functional groups present in Naphthol AS phosphate derivatives. The IR spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands corresponding to specific bond vibrations.
Key functional groups that can be identified in the IR spectra of these compounds include:
P=O stretch: A strong absorption band typically observed in the region of 1280-1293 cm⁻¹. scirp.org
P-O-Ar stretch: A strong absorption around 1241-1247 cm⁻¹. scirp.org
C=O (amide) stretch: A strong absorption band usually found around 1650-1680 cm⁻¹.
N-H stretch (amide): A moderate absorption in the range of 3300-3500 cm⁻¹. libretexts.org
Aromatic C-H stretch: Absorptions typically appear above 3000 cm⁻¹. libretexts.org
C-H out-of-plane bending: These bands in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings. researchgate.net
For example, the IR spectrum of Naphthol AS-BI phosphate conforms to its expected structure, confirming the presence of the key functional groups. thermofisher.com
| Functional Group | Typical IR Absorption Range (cm⁻¹) |
| P=O (phosphate) | 1280 - 1293 |
| P-O-Ar (aryl phosphate) | 1241 - 1247 |
| C=O (amide I) | 1650 - 1680 |
| N-H (amide II) | 3300 - 3500 |
| Aromatic C-H | > 3000 |
Table 4: Characteristic Infrared Absorption Frequencies for Naphthol AS Phosphate Derivatives
UV-Visible spectroscopy is employed to characterize the chromophoric system of Naphthol AS phosphate derivatives. The absorption of UV or visible light by these molecules is due to electronic transitions within their conjugated aromatic systems.
Naphthol AS phosphate derivatives typically exhibit strong absorption bands in the UV region. For instance, Naphthol AS-BI-phosphate has a maximum absorption (λmax) at 242 nm. caymanchem.com The dephosphorylated product of Naphthol AS-MX phosphate, Naphthol AS-MX, has a strong absorption band at 388 nm. Upon enzymatic hydrolysis, the resulting naphthol product can be fluorescent. For example, the dephosphorylated form of Naphthol AS phosphate, naphthol AS, displays fluorescence with an excitation maximum at 388 nm and an emission maximum at 516 nm. adipogen.com This fluorescence is a key feature that is exploited in many quantitative assays for phosphatase activity. The specific λmax and the molar extinction coefficient (ε) are characteristic properties of each derivative and can be influenced by the solvent and pH.
| Compound | λmax (nm) | Emission (nm) |
| Naphthol AS-BI-phosphate | 242 caymanchem.com | Not specified |
| Naphthol AS-MX (dephosphorylated) | 388 | 512 |
| Naphthol AS (dephosphorylated) | 388 (excitation) adipogen.com | 516 adipogen.com |
Table 5: UV-Visible Absorption and Emission Data for Naphthol AS Derivatives
Enzymatic Reaction Mechanisms and Kinetic Analysis of Naphthol As Phosphate Derivatives
Substrate Specificity and Selectivity Profiling of Phosphatase Enzymes
The utility of Naphthol AS phosphate (B84403) derivatives extends across a range of phosphatase enzymes, with their specificity being a key factor in their application.
Naphthol AS Phosphate Derivatives as Substrates for Alkaline Phosphatases
Naphthol AS phosphate derivatives are widely recognized as effective substrates for alkaline phosphatases (ALP). nih.govscbt.com The enzymatic hydrolysis of these compounds by ALP results in the release of a naphthol derivative, which can then be coupled with a diazonium salt to produce a colored precipitate, allowing for the histochemical localization of ALP activity. ontosight.ai This reaction is fundamental to various diagnostic assays. ontosight.ai
Different derivatives of Naphthol AS phosphate exhibit varying characteristics that make them suitable for specific applications. For instance, Naphthol AS-MX phosphate is often preferred for detecting ALP in bone tissue, where it hydrolyzes at an optimal pH of 8.6 to form an intense blue color upon coupling with fast blue RR salt. Similarly, Naphthol AS-E phosphate has been used in quantitative studies of neutrophil alkaline phosphatase. The solubility of these substrates in alkaline conditions enhances their reactivity and allows for rapid conversion rates, making them valuable for studying enzyme kinetics. scbt.com
The general structure of Naphthol AS phosphate derivatives, featuring a naphthalene (B1677914) ring system linked to a phosphate group, is designed to enhance specificity for ALP. This specificity has been instrumental in localizing ALP activity in various tissues, including osseous and hematopoietic systems. For example, studies have used Naphthol AS-MX phosphate to mark sites of ALP activity in bone and Naphthol AS derivatives to localize ALP activity in leukocytes. nih.gov
The following table provides an overview of various Naphthol AS phosphate derivatives used as substrates for alkaline phosphatase:
| Derivative | Application | Reference |
|---|---|---|
| Naphthol AS-MX phosphate | Detection of ALP in bone tissue. | |
| Naphthol AS-E phosphate | Quantitative studies of neutrophil ALP. | |
| Naphthol AS-BI phosphate | Histochemical demonstration of ALP. | mpbio.com |
| Naphthol AS-TR phosphate | Biochemical assays to detect ALP activity. | medchemexpress.com |
Naphthol AS Phosphate Derivatives as Substrates for Acid Phosphatases
Naphthol AS phosphate and its derivatives are also crucial substrates for the detection and analysis of acid phosphatases (ACP). medchemexpress.com The enzymatic hydrolysis of these substrates by ACP produces naphthol derivatives that, when coupled with a diazonium salt like hexazonium pararosanilin, form a distinct red azo dye, indicating the site of enzyme activity. wustl.edu This method is noted for its high sensitivity, which allows for the detection of even low levels of enzyme activity with precise spatial localization.
Naphthol AS-BI phosphate is one of the most extensively used substrates for demonstrating acid phosphatase activity, functioning optimally at a pH of 5.0 in an acetate (B1210297) buffer system. It has proven valuable in identifying ACP in diverse pathological specimens. The specificity of different Naphthol AS phosphate derivatives for acid phosphatases makes them indispensable tools in enzyme histochemistry and clinical diagnostics. caymanchem.com For instance, they are used for the histochemical demonstration of phosphatases in tissue sections and in fluorescence assays to quantify enzyme activity. caymanchem.com
The table below summarizes some Naphthol AS phosphate derivatives used as substrates for acid phosphatases:
| Derivative | Optimal pH | Application | Reference |
|---|---|---|---|
| Naphthol AS-BI phosphate | 5.0 | Histochemical demonstration of ACP in various tissues. | |
| Naphthol AS-E phosphate | Not Specified | High affinity for certain ACPs. |
Specificity Towards Isoforms of Tartrate-Resistant Acid Phosphatase (TRAP), including TRAP 5b
A significant application of Naphthol AS phosphate derivatives lies in their specificity towards isoforms of tartrate-resistant acid phosphatase (TRAP), particularly TRAP 5b. nih.govresearchgate.net TRAP 5b is a critical biomarker for osteoclastic activity and bone resorption. nih.govnih.gov
Naphthol AS-BI phosphate has been identified as a preferred substrate for TRAP isoform 5b. nih.govresearchgate.net It is selectively hydrolyzed by this isoform, a property that is crucial for differentiating it from other acid phosphatases. nih.govresearchgate.net This selectivity is particularly important in clinical assays, as traditional substrates like para-nitrophenylphosphate (pNPP) have low specificity for bone-related TRAP due to hydrolysis by other TRAP isoforms present in blood cells. nih.govresearchgate.net
Research has shown that assays using Naphthol AS-BI phosphate can be made even more specific for TRAP 5b by using heparin, which inhibits the activity of isoform 5a by approximately 50% with little effect on isoform 5b. nih.govresearchgate.net This enhanced specificity allows for a more accurate assessment of osteoclastic activity, which is valuable in the investigation of bone metabolism diseases. nih.govscispace.com The enzymatic reaction is typically conducted at a pH of 6.1. researchgate.net
The following table highlights the specificity of Naphthol AS-BI phosphate for TRAP isoforms:
| Substrate | Target Isoform | Inhibitor for Isoform 5a | Key Finding | Reference |
|---|
Quantitative Enzymatic Kinetic Characterization
The study of enzyme kinetics provides valuable insights into the catalytic mechanisms and efficiency of phosphatases. Naphthol AS phosphate derivatives serve as effective substrates for these quantitative analyses.
Determination of Michaelis-Menten Parameters (e.g., K_m, V_max, k_cat)
Analysis of pH Dependence on Enzyme Activity
The activity of phosphatase enzymes is highly dependent on pH, and Naphthol AS phosphate derivatives are used to study these pH profiles.
For alkaline phosphatases, substrates like Naphthol AS-MX phosphate are used at a pH of 8.6 for optimal activity in bone tissue analysis. In general, the hydrolysis of Naphthol AS phosphate derivatives by ALP is conducted in basic conditions, and their solubility in alkaline environments enhances their reactivity. scbt.com
For acid phosphatases, the optimal pH is, as the name suggests, in the acidic range. Naphthol AS-BI phosphate is most effectively hydrolyzed by acid phosphatase at a pH of 5.0 using an acetate buffer. The enzymatic hydrolysis of 1-naphthyl phosphate by acid phosphatase has been carried out at a pH of 4.7. researchgate.net For the specific analysis of tartrate-resistant acid phosphatase (TRAP) isoform 5b using Naphthol AS-BI phosphate, a pH of 6.1 is often employed. nih.govresearchgate.net
The table below outlines the optimal pH conditions for phosphatase activity with various Naphthol AS phosphate derivatives:
| Enzyme | Substrate | Optimal pH | Reference |
|---|---|---|---|
| Alkaline Phosphatase | Naphthol AS-MX phosphate | 8.6 | |
| Acid Phosphatase | Naphthol AS-BI phosphate | 5.0 | |
| Acid Phosphatase | 1-Naphthyl phosphate | 4.7 | researchgate.net |
Investigation of Temperature Effects on Reaction Rates
The rate of enzyme-catalyzed reactions, including the hydrolysis of Naphthol AS phosphate derivatives, is significantly influenced by temperature. Generally, an increase in temperature accelerates the reaction rate up to an optimal point, beyond which the enzyme begins to denature, leading to a rapid loss of activity. ajol.info This relationship is critical for understanding the enzyme's catalytic efficiency and stability under different thermal conditions.
Studies on phosphatases using various substrates, including naphthyl phosphates, demonstrate a consistent pattern of temperature dependence. For instance, the maximal reaction velocity (Vmax) for prostatic acid phosphatase acting on 1-naphthyl phosphate increases exponentially between 10°C and 50°C. d-nb.info However, enzyme inactivation is observed at temperatures above 45°C, highlighting the thermal liability of the enzyme. d-nb.info Similarly, for alkaline phosphatases of human origin, activity increases with temperature in the range of 20-37°C, following a linear Arrhenius relationship. nih.gov
The Arrhenius equation, k = A * exp(-Ea/RT), quantitatively describes this temperature dependence, where 'k' is the rate constant, 'A' is the pre-exponential factor, 'Ea' is the activation energy, 'R' is the gas constant, and 'T' is the absolute temperature. copernicus.org The activation energy (Ea) represents the minimum energy required for the reaction to occur. For the hydrolysis of 1-naphthyl phosphate by prostatic acid phosphatase, the activation energy is around 38.6 kJ/mol. d-nb.info This value can be influenced by the presence of other molecules; for example, the addition of diols as phosphate acceptors can lower the activation energy. d-nb.info
The Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of Vmax, is also temperature-dependent. For alkaline phosphatase isoenzymes acting on 4-nitrophenyl phosphate, the apparent Km value decreases as temperature increases from 25°C to 37°C, suggesting a higher enzyme-substrate affinity at physiological temperatures. nih.govresearchgate.net While specific data for Naphthol AS-AN phosphate is limited, the behavior of related substrates provides a strong model for its expected temperature-dependent kinetics. d-nb.infonih.gov The optimal temperature for assays involving Naphthol AS phosphate derivatives is often standardized (e.g., 37°C) to ensure reproducible and maximal activity without inducing denaturation. nih.gov
| Condition | Activation Energy (Ea) (kJ/mol) |
|---|---|
| Standard Assay | 38.6 |
| In presence of 0.25 mol/L 1,4-butanediol | 43.0 |
| In presence of 0.25 mol/L 1,5-pentanediol | 39.0 |
| In presence of 0.25 mol/L 1,6-hexanediol | 37.0 |
Steady-State and Pre-Steady-State Kinetic Studies
Kinetic studies are essential for elucidating the mechanism of enzyme action. For phosphatases hydrolyzing Naphthol AS phosphate derivatives, both steady-state and pre-steady-state analyses provide crucial insights.
Steady-State Kinetics Steady-state kinetics, typically analyzed using the Michaelis-Menten model, describes the reaction rate when the concentration of the enzyme-substrate complex is relatively constant. researchgate.net This analysis yields two key parameters: the Michaelis constant (Km) and the maximum velocity (Vmax). Km indicates the affinity of the enzyme for its substrate, while Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate. researchgate.net
For intestinal unspecific alkaline phosphatase using Naphthol-AS-Bi-phosphate as a substrate, a Km of approximately 0.26 mM was determined in homogenates. nih.gov In histochemical studies of rat jejunal villi, the apparent Km was found to be around 0.8-0.9 mM. nih.gov Studies using 1-naphthyl phosphate with human prostatic acid phosphatase have also been conducted, with reported Km values in the millimolar range, for example, 1.6 mM at pH 4.7. researchgate.net These kinetic parameters are crucial for comparing substrate specificities and understanding enzyme behavior in different biological contexts. nih.govresearchgate.net The catalytic efficiency of an enzyme is often expressed as kcat/Km, where kcat (the turnover number) is derived from Vmax. For many phosphate monoesters, this value can be limited by substrate binding or associated conformational changes. researchgate.net
Pre-Steady-State Kinetics Pre-steady-state kinetics investigates the initial moments of the enzymatic reaction, typically within the first few milliseconds, before the Michaelis-Menten equilibrium is established. nih.govnih.gov This approach allows for the direct observation of individual steps in the catalytic cycle, such as substrate binding, the chemical transformation (e.g., phosphorylation of the enzyme), and product release. nih.govlibretexts.org
In the case of alkaline phosphatase, the reaction proceeds via a two-step mechanism involving the formation of a covalent phosphoseryl intermediate (E-P). libretexts.orgnih.gov Pre-steady-state studies can measure the rates of both the formation and the hydrolysis of this intermediate. For many phosphate monoesters, the rate-limiting step at alkaline pH is the slow, non-covalent release of the inorganic phosphate product (Pi) from the enzyme active site. researchgate.netnih.gov Continuous assays using substrates like 1-naphthyl phosphate, which allow for the precise determination of the initial reaction rate, are suitable for both steady-state and pre-steady-state investigations. nih.govicm.edu.pl
| Villus Position | Apparent Km (mM) | Apparent Vmax (Absorbance Units) |
|---|---|---|
| Apical | 0.87 ± 0.428 | 4.02 ± 1.191 |
| Basal | 0.77 ± 0.184 | 3.04 ± 0.518 |
Mechanistic Insights into Phosphate Ester Hydrolysis
The hydrolysis of phosphate esters, including this compound, by enzymes like alkaline phosphatase is a fundamental biological reaction. The transfer of the phosphoryl group (PO₃) from the ester to a nucleophile (typically water) can proceed through several distinct mechanistic pathways. nih.govcore.ac.uk These mechanisms are generally categorized based on the timing of bond formation to the incoming nucleophile and bond cleavage from the leaving group (the naphthol moiety). nih.govfrontiersin.org
Dissociative Phosphoryl Transfer Mechanisms
A dissociative mechanism, analogous to an Sₙ1 reaction in organic chemistry, is characterized by a "loose" or "exploded" transition state. nih.govpnas.org In this pathway, bond cleavage to the leaving group occurs first, leading to the formation of a transient, highly reactive metaphosphate ion (PO₃⁻) intermediate. pnas.orgresearchgate.netmdpi.com This intermediate is then rapidly captured by a nucleophile, such as water or a serine residue in the enzyme's active site. libretexts.orgmdpi.com
Key features of a dissociative mechanism include:
Early Transition State: The transition state resembles the metaphosphate intermediate, with significant breaking of the bond to the leaving group and very little formation of the bond to the incoming nucleophile. nih.govnih.gov
Charge Development: A large amount of negative charge develops on the leaving group oxygen in the transition state. nih.gov
Low Nucleophile Dependence: The reaction rate is not strongly dependent on the concentration or basicity of the nucleophile. pnas.org
For the non-enzymatic hydrolysis of phosphate monoester dianions in solution, there is strong evidence for a dissociative-like, concerted mechanism. frontiersin.orgnih.gov It has been proposed that the negative charges on the non-bridging oxygen atoms of the phosphate group repel the incoming nucleophile while stabilizing the departure of the leaving group. pnas.org Some enzymatic reactions, including those catalyzed by alkaline phosphatase, are also believed to have significant dissociative character. nih.govfrontiersin.org
Associative Phosphoryl Transfer Mechanisms
In an associative mechanism, which is analogous to an Sₙ2 reaction, the process is initiated by the nucleophilic attack on the phosphorus atom. pnas.orgacs.org This attack occurs before the bond to the leaving group is substantially broken. The reaction proceeds through a pentacoordinate (or pentavalent) phosphorane intermediate, which is a distinct, albeit transient, species in an energy well. nih.govrsc.org The formation or decomposition of this intermediate can be the rate-limiting step. frontiersin.org
Key features of an associative mechanism include:
Addition-Elimination Sequence: The mechanism involves two steps: nucleophilic addition to form the intermediate, followed by the elimination of the leaving group (Aₙ + Dₙ). frontiersin.orgacs.org
Pentacoordinate Intermediate: A relatively stable five-coordinate phosphorus species is formed. nih.govrsc.org
"Tight" Transition State: The transition states leading to and from the intermediate involve significant bonding to both the nucleophile and the leaving group. nih.gov
While phosphate monoester hydrolysis in solution tends to be dissociative, phosphate diester and triester reactions often exhibit more associative character. nih.govpnas.org Some enzymes are thought to catalyze phosphoryl transfer through an associative pathway, potentially by using active site features like metal ions to stabilize the charge buildup in the pentavalent intermediate. nih.gov
Concerted Sₙ2-type Phosphoryl Transfer Mechanisms
A concerted Sₙ2-type mechanism (designated AₙDₙ) represents a middle ground between the purely dissociative and associative pathways. frontiersin.orgacs.org In this mechanism, bond formation to the nucleophile and bond cleavage from the leaving group occur simultaneously in a single step, proceeding through a single transition state rather than a stable intermediate. nih.govfrontiersin.org
The transition state in a concerted mechanism can have varying degrees of associative or dissociative character. It can range from "loose" (dissociative-like, with extensive bond breaking) to "tight" (associative-like, with extensive bond formation). nih.gov The exact nature depends on the substrate, the nucleophile, and the catalytic environment provided by the enzyme. For example, the hydrolysis of phosphate diesters, both in solution and catalyzed by enzymes like alkaline phosphatase, is often considered to proceed via a concerted transition state. frontiersin.org Similarly, while monoester hydrolysis has dissociative character, it is often described as a concerted reaction with a very loose, metaphosphate-like transition state, rather than one involving a true metaphosphate intermediate. nih.govmdpi.com
Advanced Methodologies and Applications in Research Disciplines
Development and Optimization of Enzymatic Assays for Research Purposes
The unique characteristics of Naphthol AS-AN phosphate (B84403) have led to its widespread use in the development of sensitive and specific enzymatic assays. These assays are fundamental in various research disciplines for the quantitative and qualitative analysis of phosphatase activity.
Fluorometric Assay Systems for Phosphatase Activity Measurement
Naphthol AS-AN phosphate and its derivatives are prominent fluorogenic substrates for measuring the activity of both acid and alkaline phosphatases. adipogen.comchemodex.com Upon enzymatic hydrolysis, the phosphate group is cleaved, releasing a naphthol-based molecule. adipogen.comchemodex.com For instance, Naphthol AS phosphate is converted to naphthol AS, which exhibits excitation and emission spectra of 388/516 nm, respectively. adipogen.comchemodex.com Similarly, the hydrolysis of Naphthol AS-MX phosphate yields naphthol AS-MX, with excitation/emission maxima at 388/512 nm. adipogen.com Another variant, Naphthol AS-BI-phosphate, is enzymatically converted to naphthol AS-BI, which fluoresces with excitation/emission peaks at 405/515 nm. caymanchem.com This resulting fluorescence is a direct quantitative marker of phosphatase activity. adipogen.comchemodex.comadipogen.comcaymanchem.com These fluorometric methods offer high sensitivity, reportedly being ten times more sensitive than some colorimetric substrates like para-nitrophenylphosphate (pNPP).
Table 1: Fluorometric Properties of Naphthol AS Phosphate Derivatives
| Compound | Hydrolysis Product | Excitation (nm) | Emission (nm) |
|---|---|---|---|
| Naphthol AS phosphate | Naphthol AS | 388 | 516 |
| Naphthol AS-MX phosphate | Naphthol AS-MX | 388 | 512 |
| Naphthol AS-BI phosphate | Naphthol AS-BI | 405 | 515 |
Data sourced from AdipoGen Life Sciences and Cayman Chemical product descriptions. adipogen.comadipogen.comcaymanchem.com
Spectrophotometric and Colorimetric Assay Systems for Quantitative Analysis
In addition to fluorometry, the enzymatic breakdown of this compound is central to various spectrophotometric and colorimetric assays. These methods are widely used for the quantitative analysis of phosphatase activity in research settings. adipogen.commpbio.com The principle of these assays involves the reaction of the enzymatically liberated naphthol product with a diazonium salt to form a colored azo dye. The intensity of the resulting color, which is proportional to the enzyme activity, can then be measured using a spectrophotometer.
For example, the reaction of liberated naphthol with tetrazotized o-dianisidine produces a distinct purple azo dye. nih.gov While this method has been a staple for screening monooxygenase activity, its quantitative application has been refined by incorporating an extraction step to stabilize the dye product, allowing for more accurate measurements. nih.gov Different naphthol regioisomers can yield dyes with unique absorption maxima, such as 1-naphthol (B170400) producing a dye with peaks around 441 nm and 487 nm, and 2-naphthol (B1666908) yielding a dye with a maximum at 543 nm when extracted into ethyl acetate (B1210297). nih.gov Another approach involves reacting the liberated phenol (B47542) or naphthol with 4-aminoantipyrine (B1666024) in the presence of an oxidant to form a dye, though this can have lower sensitivity. google.comgoogle.com The molybdenum blue method is another spectrophotometric technique for phosphate determination, where phosphomolybdate is reduced to form a blue-colored complex, with absorbance typically measured around 740 nm. semanticscholar.org
Integration with Diazonium Salts for Chromogenic Product Formation in Assays
A key feature of assays utilizing this compound is the coupling of its hydrolysis product with a diazonium salt to generate an insoluble, colored precipitate. adipogen.com This chromogenic reaction is the cornerstone of many histochemical and immunological staining techniques. adipogen.comgoogle.com The liberated naphthol rapidly couples with the diazonium salt at the site of enzymatic activity, forming a stable and distinctly colored azo dye. google.comcore.ac.uk
A variety of diazonium salts can be used, each producing a different color, which allows for flexibility in experimental design and multiplexing. google.comufsc.br Common examples include:
Fast Red TR: When combined with the hydrolysis product of Naphthol AS-MX phosphate, it forms a red precipitate. ufsc.br
Fast Blue BB: This salt produces a blue-colored product.
New Fuchsin: Used with Naphthol-AS-BI-phosphate, it yields an intense red product that is insoluble in both aqueous and alcohol solutions. ufsc.brresearcher.life
This technique, first introduced by Burstone in the 1950s, offers precise localization because the resulting dye is highly insoluble and remains at the site of its formation. google.comcore.ac.uk
Table 2: Common Diazonium Salts and Resulting Colors in Phosphatase Assays
| Substrate | Diazonium Salt | Precipitate Color |
|---|---|---|
| Naphthol AS-MX phosphate | Fast Red TR | Red |
| Naphthol AS-MX phosphate | Fast Blue BB | Blue |
| Naphthol AS-BI phosphate | New Fuchsin | Red |
Data compiled from various research application guides and product descriptions. ufsc.brresearcher.life
Applications in Cellular and Tissue-Based Research (Non-Human, Non-Clinical Contexts)
The versatility of this compound as a substrate has made it a staple in non-human, non-clinical research for visualizing enzyme activity within cells and tissues.
Histochemical Localization Techniques for Phosphatases
This compound and its analogs are extensively used as substrates for the histochemical demonstration of acid and alkaline phosphatase activity in tissue sections. mpbio.comcore.ac.ukavantorsciences.com The technique relies on the enzymatic release of a naphthol compound, which then immediately couples with a diazonium salt present in the incubation medium. core.ac.uk This reaction forms a highly insoluble, colored precipitate at the site of phosphatase activity, allowing for precise microscopic localization of the enzyme. core.ac.uk
This method, pioneered by Burstone, is advantageous because Naphthol AS compounds are highly substantive and insoluble, and they form a non-crystalline, stable dye product upon reaction with diazonium salts. core.ac.uk For instance, in studies of the stable fly, Stomoxys calcitrans, Naphthol AS-BI phosphate and Naphthol AS-MX phosphate were used to localize acid and alkaline phosphatases. The liberated AS-naphthol was coupled with Red Violet LB salt to produce a red pigment indicating acid phosphatase, or with Fast Blue BBN salt to form a blue pigment for alkaline phosphatase. core.ac.uk Similarly, this technique has been successfully applied to visualize alkaline phosphatase activity in decalcified, paraffin-embedded bone and cartilage from rodents, enabling the study of osteoblast behavior during bone formation. researchgate.net Naphthol AS-BI phosphate is also suitable for tartrate-resistant acid phosphatase (TRAP) staining to detect osteoclast activity.
Application in Immunological Research Techniques (e.g., Immunohistology, Immunoblotting, Dot Blot)
The chromogenic properties of this compound substrates are also harnessed in various immunological research techniques. adipogen.com It serves as a substrate for alkaline phosphatase (AP), an enzyme commonly conjugated to secondary antibodies in methods like immunohistochemistry (IHC), immunoblotting, and dot blot assays. adipogen.comchemodex.com In these applications, the AP-conjugated antibody binds to its target (either a primary antibody or a direct antigen). The addition of a this compound derivative and a diazonium salt then results in the formation of a colored precipitate at the location of the target protein. ufsc.br
For example, in IHC, combinations like Naphthol AS-MX phosphate with Fast Red TR (producing a red color) or Fast Blue BB (producing a blue color) are used for chromogenic detection. ufsc.br These substrates are considered less intense than some other chromogens, which can be advantageous for double-staining protocols. ufsc.br The choice between different Naphthol AS derivatives and diazonium salts allows researchers to select for specific colors, facilitating the simultaneous detection of multiple antigens within a single tissue sample. google.comnih.gov
Utility in Nucleic Acid Research Methodologies (e.g., In Situ PCR)
Naphthol AS phosphates are valuable substrates in histochemical applications, including in situ Polymerase Chain Reaction (PCR). adipogen.com In this technique, a fluorogenic substrate is necessary to visualize the amplified DNA within the cellular context. Naphthol AS phosphate, when acted upon by alkaline phosphatase, is converted to naphthol AS, which then can be coupled with a diazonium salt, such as Fast Red TR, to produce a distinct, colored precipitate at the site of the reaction. adipogen.comnih.gov This allows for the specific detection and localization of nucleic acid sequences within individual cells.
One of the key advantages of using the Naphthol AS phosphate system, specifically with Fast Red TR, in in situ PCR is the generation of a bright red fluorescent signal. nih.gov This fluorescence is notably more intense and stable than that produced by other common fluorochromes like fluorescein, enabling more precise observation and analysis. nih.gov The high sensitivity of this system allows for a reduction in the number of required PCR cycles and the amount of labeled dUTP, making the process more efficient. nih.gov For instance, researchers have successfully used 2-hydroxy-3-naphthoic acid-2'-phenylanilide phosphate (HNPP) combined with Fast Red TR to detect specific bacteria, such as E. coli, at the single-cell level in environmental samples. nih.gov
Microscopic Approaches for Enzyme Activity Detection in Cells (e.g., Cytofluorometric Assays, Confocal Laser-Scanning Microscopy)
The fluorescent properties of the reaction product of Naphthol AS phosphates make them highly suitable for advanced microscopic techniques. These compounds are used as fluorogenic substrates for detecting acid and alkaline phosphatase activity in various cell and tissue types. adipogen.comgenaxxon.commpbio.com
Cytofluorometric Assays: Naphthol AS-BI phosphate is utilized in cytofluorometric assays to quantify acid phosphatase activity in single living cells. genaxxon.commpbio.comavantorsciences.comscientificlabs.co.uk The enzymatic hydrolysis of the substrate yields a fluorescent product, allowing for the measurement of enzyme activity on a cell-by-cell basis using flow cytometry.
Confocal Laser-Scanning Microscopy: The intense and localized fluorescence generated from Naphthol AS phosphate substrates is ideal for high-resolution imaging with confocal laser-scanning microscopy. This technique allows for the detailed, three-dimensional visualization of enzyme activity within subcellular compartments. nih.gov For example, a method using Naphthol AS-BI phosphate has been developed to demonstrate the subcellular distribution of acid phosphatase in lysosomes and the Golgi apparatus. nih.gov The fluorescence intensity of the resulting azo dye can be quantified, providing a measure of enzyme activity. nih.govresearchgate.net
Investigation of Molecular Recognition and Biological Interactions
Naphthol AS-E phosphate, also known as KG-501, has been identified as a significant small molecule inhibitor in the study of protein-protein interactions, particularly those involving transcriptional coactivators. nih.govlabchem.com.mycaymanchem.com
Inhibition of Protein-Protein Interactions (e.g., CREB-KIX, Myb-KIX, CBP-KIX, p300-KIX Domains)
Naphthol AS-E phosphate functions by disrupting the interaction between transcription factors and the KIX domain of the coactivator proteins p300 and CREB-binding protein (CBP). nih.govnih.govaacrjournals.orgresearchgate.net The KIX domain is a critical interaction hub for numerous transcription factors.
CREB-KIX: Naphthol AS-E phosphate was initially identified as an inhibitor of the interaction between the cAMP response element-binding protein (CREB) and the KIX domain of CBP. nih.gov It disrupts the binding of phosphorylated CREB to the KIX domain with a reported inhibition constant (Ki) of approximately 50-90 µM. nih.govcaymanchem.commedchemexpress.com
Myb-KIX: The compound also effectively inhibits the interaction between the transcription factor c-Myb and the KIX domain of p300. nih.govaacrjournals.orgresearchgate.net This interaction is crucial for the activity of Myb, a key regulator of hematopoietic cell proliferation and differentiation. nih.govresearchgate.net The IC50 for the inhibition of the Myb-KIX interaction by Naphthol AS-E phosphate is approximately 30 µM. caymanchem.comnih.gov
CBP-KIX and p300-KIX: By targeting the KIX domain, Naphthol AS-E phosphate serves as a general disruptor of interactions involving this domain on both CBP and p300. nih.govnih.govresearchgate.net
Modulation of Transcriptional Regulatory Pathways (e.g., Myb-Dependent Transcription, CREB Pathway)
By inhibiting these critical protein-protein interactions, Naphthol AS-E phosphate modulates the activity of key transcriptional pathways.
Myb-Dependent Transcription: Inhibition of the Myb-p300 interaction by Naphthol AS-E phosphate leads to the suppression of Myb-dependent gene expression. nih.govaacrjournals.orgresearchgate.netmdpi.com This has been demonstrated by the reduced expression of known Myb target genes. nih.gov
CREB Pathway: The compound attenuates CREB-dependent gene transcription in response to cAMP stimuli. nih.gov It has been shown to inhibit the induction of cAMP-responsive genes in cell-based assays with a Ki of 10 µM. labchem.com.mycaymanchem.com
Induction of Cellular Responses in Research Models (e.g., Differentiation, Apoptosis)
The modulation of these transcriptional pathways by Naphthol AS-E phosphate has significant downstream effects on cellular behavior, making it a valuable tool for studying cellular processes like differentiation and apoptosis.
Differentiation: In human myeloid leukemia cell lines, such as HL-60, U937, and NB4, treatment with Naphthol AS-E phosphate at a concentration of 5 µM induces myeloid differentiation. caymanchem.comnih.govaacrjournals.orgresearchgate.netnih.gov
Apoptosis: The compound also induces apoptosis, or programmed cell death, in various cancer cell models. In leukemia cells, apoptosis is observed following treatment with Naphthol AS-E phosphate. nih.govaacrjournals.orgresearchgate.netnih.gov Similarly, in non-small cell lung cancer (NSCLC) cells, it causes cell cycle arrest and leads to apoptosis. aacrjournals.orgresearchgate.net Studies have shown that it can induce apoptosis by down-regulating anti-apoptotic proteins like Bcl-2 and through the cleavage of poly (ADP-ribose) polymerase (PARP). nih.gov
Contributions to Bone Metabolism Research through TRAP Activity Assessment
Naphthol AS-BI phosphate is a particularly useful substrate for the specific measurement of tartrate-resistant acid phosphatase (TRAP) isoform 5b activity, a key biomarker for osteoclast function and bone resorption. researcher.lifenih.govresearchgate.net
Biochemical assays for TRAP activity using other substrates often lack specificity for the bone-related isoform 5b. nih.govresearchgate.net However, Naphthol AS-BI phosphate is selectively hydrolyzed by TRAP isoform 5b. nih.govresearchgate.net This specificity can be further enhanced by using heparin, which inhibits the activity of the related isoform 5a without significantly affecting isoform 5b. nih.govresearchgate.net This improved assay provides a more accurate assessment of osteoclastic activity, which is crucial for studying the pathophysiology of bone diseases and for evaluating the effects of potential therapeutic agents. nih.govresearchgate.net This simplified and specific method is adaptable to microplate assays, facilitating higher throughput screening in bone metabolism research. nih.govresearchgate.net
| Compound Name |
| This compound |
| Naphthol AS phosphate |
| Naphthol AS-E phosphate |
| Naphthol AS-BI phosphate |
| Naphthol AS-MX phosphate |
| 2-hydroxy-3-naphthoic acid-2'-phenylanilide phosphate (HNPP) |
| Fast Red TR |
| KG-501 |
| Heparin |
| Bcl-2 |
| Poly (ADP-ribose) polymerase (PARP) |
| CREB |
| p300 |
| CBP |
| c-Myb |
Advanced Analytical and Separation Techniques for Naphthol As Phosphate Derivatives
Chromatographic Separation and Purity Assessment
Chromatographic methods are fundamental for both the analysis of purity and the preparative isolation of Naphthol AS phosphate (B84403) compounds. These techniques separate molecules based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Naphthol AS phosphate derivatives and for their purification. Analytical HPLC is routinely used to confirm the purity of commercial batches, with standards often exceeding 95-99%. avantorsciences.comscientificlabs.comsigmaaldrich.com For instance, Naphthol AS-TR phosphate and Naphthol AS-BI phosphate are commercially available with purities of ≥95.0% and ≥98%, respectively, as determined by HPLC. avantorsciences.comsigmaaldrich.com
The separation is typically achieved on a reverse-phase column, such as a C18 or C8 column. nih.govsielc.comresearchgate.net A gradient elution method is often employed, using a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer, such as a phosphate buffer. researchgate.netplos.org Detection is commonly performed using a UV detector at wavelengths where the naphthalene (B1677914) chromophore absorbs, such as 220 nm, 254 nm, or 285 nm. nih.govresearchgate.net
Preparative HPLC is used for the purification and isolation of these compounds or their metabolites. nih.govplos.org This method is scalable and can be adapted from analytical conditions to handle larger quantities, making it suitable for isolating impurities or purifying synthetically prepared batches. sielc.complos.org For example, the purification of a bis-naphthol derivative of allysine (B42369) was performed on a C18 column with a water/acetonitrile gradient. nih.gov
Table 1: Example HPLC Parameters for Naphthol Derivative Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | LiChrospher® C18 | MetaChem LUNA C18(2) (Preparative) |
| Mobile Phase | Acetonitrile (40-70%) & Phosphate Buffer (pH 2.3) | Acetonitrile & Water |
| Elution | 24-min linear gradient | Gradient |
| Flow Rate | 0.5 mL/min | 15 mL/min |
| Detection | UV at 285 nm | UV at 220 nm and 254 nm |
| Reference | researchgate.net | nih.gov |
Capillary Micellar Electrokinetic Chromatography (CMEKC) for Multi-Component Analysis
Capillary Micellar Electrokinetic Chromatography (CMEKC) is a hybrid of electrophoresis and chromatography that separates both charged and neutral molecules. core.ac.ukannualreviews.org In CMEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration, forming micelles that act as a pseudostationary phase. core.ac.ukannualreviews.org The separation principle is based on the differential partitioning of analytes between the aqueous buffer (mobile phase) and the micelles. core.ac.uk
This technique is highly effective for the analysis of complex mixtures containing Naphthol AS phosphate derivatives and their hydrolysis products, such as various naphthol isomers. annualreviews.orgresearchgate.netresearchgate.netnih.gov For example, CMEKC has been successfully used for the simultaneous analysis of the drug duloxetine (B1670986) and its toxic impurity, 1-naphthol (B170400). researchgate.net The method can be optimized by adjusting parameters such as the type and concentration of the surfactant (e.g., sodium dodecyl sulfate (B86663) - SDS), buffer pH, and applied voltage to achieve the desired separation of multiple components. researchgate.netnih.gov
Spectroscopic Quantification and Detection
Spectroscopic techniques are central to the functional application of Naphthol AS phosphates, allowing for the sensitive quantification of enzymatic activity through the detection of hydrolysis products.
Quantitative UV-Visible Spectrophotometry of Hydrolysis Products
UV-Visible spectrophotometry provides a method for quantifying the activity of enzymes like alkaline phosphatase (ALP). scbt.commedchemexpress.com The principle relies on the enzymatic hydrolysis of the non-colored Naphthol AS phosphate substrate to release a naphthol product. scbt.comexceldiag.com This product can then react with a diazonium salt (coupling reagent) to form a colored azo dye. exceldiag.com The intensity of the resulting color, which is proportional to the amount of liberated naphthol, is measured by a spectrophotometer at the wavelength of maximum absorbance (λmax) of the dye. exceldiag.comuomustansiriyah.edu.iq
For example, a quantitative histochemical method for intestinal alkaline phosphatase uses Naphthol-AS-BI-phosphate as the substrate and Fast Blue B as the coupling reagent, resulting in an azo-dye with an absorbance maximum at 550 nm. The rate of color formation is directly related to the enzyme's activity. exceldiag.com Alternatively, some hydrolysis reactions are monitored by directly measuring the change in absorbance as the substrate is converted to the product, with optimal wavelengths determined by comparing the spectra of the unhydrolyzed substrate and the fully hydrolyzed product. nih.gov
Table 2: Spectrophotometric Detection of Phosphatase Activity
| Substrate | Detection Principle | λmax | Reference |
| Naphthol AS-TR Phosphate | Hydrolysis forms a colored product | Not specified | medchemexpress.com |
| Naphthol AS-BI-Phosphate | Forms an azo-dye with Fast Blue B | 550 nm | |
| Disodium phenyl phosphate | Liberated phenol (B47542) reacts with 4-Aminoantipyrine (B1666024) | Not specified | exceldiag.com |
Fluorometric Quantification of Enzymatic Reactions
Fluorometric assays offer significantly higher sensitivity compared to spectrophotometric methods for quantifying enzymatic reactions. creative-enzymes.com Naphthol AS phosphate derivatives are widely used as fluorogenic substrates for various phosphatases, including acid and alkaline phosphatases. adipogen.comglpbio.commedchemexpress.com The parent Naphthol AS phosphate compound is non-fluorescent or weakly fluorescent, but upon enzymatic cleavage of the phosphate group, it releases a highly fluorescent naphthol derivative (e.g., Naphthol AS, Naphthol AS-BI). adipogen.comchemodex.comnih.gov
The rate of the enzymatic reaction is monitored by measuring the increase in fluorescence intensity over time. nih.govgoogle.com This change in fluorescence is proportional to the enzyme's activity. adipogen.comchemodex.com Different Naphthol AS derivatives have distinct excitation and emission wavelengths. For example, the hydrolysis of Naphthol AS-BI-phosphate yields Naphthol AS-BI, which has an excitation/emission maximum of approximately 405/515 nm. glpbio.comgenaxxon.comcaymanchem.com Studies comparing different derivatives have found Naphthol AS-BI phosphate to be a superior substrate for the fluorometric analysis of alkaline phosphatase. tandfonline.com This high sensitivity allows for the detection of very low enzyme concentrations. tandfonline.comtandfonline.com
Table 3: Fluorescence Properties of Naphthol AS Derivatives for Enzyme Assays
| Fluorogenic Substrate | Hydrolysis Product | Excitation (nm) | Emission (nm) | Reference |
| Naphthol AS phosphate | Naphthol AS | 388 | 516 | adipogen.comchemodex.com |
| Naphthol AS-BI-phosphate | Naphthol AS-BI | 405 | 515 | glpbio.comgenaxxon.comcaymanchem.com |
| Naphthol AS-MX phosphate | Naphthol AS-MX | ~388 | ~512 | nih.gov |
Computational Chemistry and Theoretical Investigations of Naphthol As Phosphate Derivatives
Quantum Chemical Studies on Molecular Structure, Electronic Properties, and Reactivity
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental characteristics of Naphthol AS phosphate (B84403) derivatives. These computational approaches allow for a detailed examination of molecular geometries, electronic distributions, and the underlying factors governing their chemical behavior.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study Naphthol AS phosphate derivatives and related compounds to determine their optimized geometries and electronic properties. beilstein-journals.orgresearchgate.netdiva-portal.org
DFT calculations, such as those using the M06-2X functional with a 6-31+G(d,p) basis set, have been employed to analyze derivatives of 1,8-disubstituted naphthalenes. beilstein-journals.orgresearchgate.net These calculations help in identifying the most stable conformations of the molecules by finding the energy minima on the potential energy surface. For instance, in certain naphthol derivatives, two minima can be identified: one where a hydrogen atom points towards a neighboring aromatic ring and another where it points away. beilstein-journals.org The relative energies of these conformers and their corresponding anions can be calculated to understand their stability. beilstein-journals.org
The distribution of the Highest Occupied Molecular Orbital (HOMO) is a key electronic property that can be visualized through DFT. In the case of naphthol derivative anions, the HOMO is often confined to the naphthol portion of the molecule, primarily on the phenolic ring. beilstein-journals.org This localization of the HOMO indicates the likely site of electrophilic attack and is crucial for understanding the molecule's reactivity.
Table 1: Computational Data for Naphthol AS-GR Phosphate Disodium
| Property | Value |
| TPSA | 73.86 |
| LogP | 5.24082 |
| H_Acceptors | 5 |
| H_Donors | 1 |
| Rotatable_Bonds | 6 |
| Data from ChemScene. chemscene.com |
Analysis of Intermolecular and Intramolecular Interactions (e.g., Anion-π Interactions, Hydrogen Bonding)
The functionality and reactivity of Naphthol AS phosphate derivatives are significantly influenced by a variety of non-covalent interactions. These include anion-π interactions and hydrogen bonding, which can occur both within a single molecule (intramolecular) and between different molecules (intermolecular). beilstein-journals.orgrsc.org
Anion-π Interactions: These are attractive forces between an anion and the electron-rich face of a π-system, such as an aromatic ring. researchgate.netnih.govacs.org Though seemingly counterintuitive, these interactions are significant and can influence molecular conformation and reactivity. beilstein-journals.org Computational models suggest that anion-π interactions can be enhanced through cooperative effects. beilstein-journals.org In the context of naphthol derivatives, anion-π interactions can play a role in stabilizing the transition state of reactions involving anions. beilstein-journals.org For example, in the deprotonation of 8-(4-R-phenyl)-1-naphthol derivatives, the stability of the resulting anion is influenced by anion-π interactions between the phenolate (B1203915) anion and the adjacent aromatic ring. beilstein-journals.org The magnitude of this interaction can be as much as 4.6 kJ·mol⁻¹. beilstein-journals.org
Hydrogen Bonding: Hydrogen bonds are crucial in determining the structure and interactions of Naphthol AS derivatives. beilstein-journals.orgrsc.orgcymitquimica.com The phosphate group and the amide linkage in these molecules are capable of forming strong hydrogen bonds. cymitquimica.com DFT calculations using functionals like M06-2X are reliable for predicting hydrogen-bonding interactions. beilstein-journals.org In some derivatives, a non-covalent bonding interaction, which can be characterized as a type of hydrogen bond, is detected between the naphthol proton and a carbon atom of a substituent. beilstein-journals.org
Table 2: Calculated Interaction Energies for a Naphthol Derivative
| Interaction | Energy (kJ·mol⁻¹) |
| OH–π bonding (starting material) | Small contribution |
| Anion–π interactions (product) | Larger contribution |
| Based on M06-2X DFT calculations for 8-(4-R-phenyl)-1-naphthol derivatives. beilstein-journals.org |
pK_a Value Calculations and their Influence on Reactivity
The acid dissociation constant (pKa) is a critical parameter that quantifies the acidity of a compound and has a direct bearing on its reactivity, particularly in biological systems. beilstein-journals.orgsemanticscholar.org For Naphthol AS phosphate derivatives, the pKa value influences the state of protonation of the phosphate and hydroxyl groups, which in turn affects their nucleophilicity and ability to participate in enzymatic reactions. semanticscholar.orgresearchgate.net
Computational methods, particularly DFT, can be used to calculate pKa values. beilstein-journals.org These calculations often involve determining the gas-phase acidities and then applying a solvation model to approximate the conditions in solution. For a series of 8-(4-R-phenyl)-1-naphthol derivatives, DFT calculations have been used to understand the factors contributing to their experimental pKa' values. beilstein-journals.org The calculations revealed that both OH–π bonding in the neutral molecule and anion–π interactions in the deprotonated species contribute to the observed pKa values. beilstein-journals.org
The reactivity of nucleophiles, including derivatives of Naphthol AS phosphate, often follows a Brønsted correlation, where the rate of reaction is related to the pKa of the nucleophile. semanticscholar.org For instance, the kinetic reactivities of certain nucleophiles towards a model phosphate diester show a Brønsted correlation, indicating that their reactivity is linked to their basicity. semanticscholar.org The pKa of 1-naphthyl phosphate has been reported with values of pKa1 = 1.24 and pKa2 = 5.85, while the resulting α-naphthol has a pKa of 9.38. researchgate.net
Molecular Modeling and Docking Simulations for Protein-Ligand Interactions
Molecular modeling and docking simulations are indispensable computational techniques for investigating how small molecules like Naphthol AS phosphate derivatives interact with proteins. aacrjournals.orgnih.govresearchgate.net These methods provide detailed insights into the binding modes and affinities of ligands, which is crucial for understanding their biological activity and for the rational design of new inhibitors or substrates. aacrjournals.orgresearchgate.net
Docking studies have been employed to understand the interaction of Naphthol AS-E phosphate with the KIX domain of the coactivator p300. aacrjournals.org These simulations suggest that Naphthol AS-E phosphate binds to a hydrophobic groove on the KIX domain surface. aacrjournals.org The binding is stabilized by hydrophobic interactions as well as interactions between the phosphate and carbonyl groups of the ligand and an adjacent lysine (B10760008) residue in the protein. aacrjournals.org This binding interferes with the interaction between the KIX domain and the transcription factor Myb, thereby inhibiting Myb's activity. aacrjournals.orgnih.gov
Similarly, molecular docking has been used to study the binding of naphthalene-based inhibitors to sphingosine (B13886) kinase 2 (SphK2). nih.gov These studies revealed key hydrophobic and hydrogen bonding interactions within the sphingosine binding pocket of the enzyme. nih.gov For example, a π-stacking interaction between the naphthalene (B1677914) ring of an inhibitor and a phenylalanine residue (Phe548) was observed. nih.gov
In another study, docking simulations of amidoalkyl naphthol derivatives with Leishmania major pteridine (B1203161) reductase 1 (PTR1) showed good binding properties for the active compounds. researchgate.net Such studies are valuable for predicting the potential of these compounds as therapeutic agents. researchgate.netacs.orgnih.govmdpi.com
Table 3: Molecular Docking Results for Naphthol AS-E Phosphate with the KIX Domain
| Interaction Type | Key Residues/Moieties Involved |
| Hydrophobic Interactions | Hydrophobic groove on KIX domain surface |
| Hydrogen Bonding/Electrostatic | Phosphate and carbonyl groups of Naphthol AS-E with a lysine residue |
| Based on docking studies of Naphthol AS-E phosphate with the KIX domain of p300. aacrjournals.org |
Future Directions and Emerging Research Avenues for Naphthol As Phosphate Derivatives
Design and Synthesis of Advanced Naphthol AS Phosphate (B84403) Probes with Tailored Properties
The future of Naphthol AS phosphate derivatives lies in the rational design and synthesis of next-generation probes with precisely tailored functionalities. Historically, substrates like Naphthol AS-MX phosphate and Naphthol AS-BI phosphate were valued for producing insoluble precipitates upon enzymatic cleavage, allowing for the localization of acid and alkaline phosphatase activity in tissues. serva.de The current research trajectory, however, moves beyond simple localization towards creating probes with enhanced quantum efficiency, greater solubility in physiological conditions, and specific spectral properties for multiplex imaging.
Efforts in chemical synthesis are focused on modifying the core naphthol structure. For instance, the introduction of different substituents can alter the electronic properties of the molecule, thereby tuning the excitation and emission wavelengths of the resulting fluorophore. adipogen.comglpbio.com This allows for the development of a palette of probes that can be used simultaneously to monitor different enzyme activities. Research has explored creating derivatives with faster enzymatic conversion rates and optimized solubility in both acidic and alkaline environments to better suit diverse biological systems. The synthesis of "caged" compounds, where a photoremovable protecting group is attached to the phosphate, represents another innovative direction. beilstein-journals.org This approach allows for the controlled release of the substrate in specific locations and at specific times using light, offering unprecedented control in studying enzymatic processes. beilstein-journals.org
Comparative Properties of Naphthol AS Phosphate Derivatives
| Derivative | Molecular Formula | Fluorescence (Excitation/Emission) | Primary Application |
|---|---|---|---|
| Naphthol AS phosphate | C₁₇H₁₄NO₅P | 388/516 nm adipogen.com | General fluorogenic substrate for acid/alkaline phosphatases. adipogen.com |
| Naphthol AS-BI phosphate | C₁₈H₁₅BrNO₆P mpbio.com | 405/515 nm glpbio.com | Fluorogenic substrate, preferred for tartrate-resistant acid phosphatase (TRAP) isoform 5b. glpbio.comnih.gov |
| Naphthol AS-MX phosphate | C₁₉H₁₈NO₅P biosynth.com | 388/512 nm smolecule.com | Histochemical substrate and inhibitor of CREB-CBP complex. smolecule.commedchemexpress.com |
| Naphthol AS-TR phosphate | C₁₈H₁₆ClNO₅P | 388/512 nm smolecule.com | Fluorogenic substrate used in clinical diagnostics and histology. smolecule.com |
| Naphthol AS-E phosphate | C₁₉H₁₈NO₅P | Not specified as fluorogenic | Aldolase (B8822740) inhibitor and inhibitor of Myb-p300 interaction. nih.govchemodex.com |
Integration with Cutting-Edge Bioimaging Modalities for Spatiotemporal Enzyme Activity Mapping
A significant future direction is the integration of Naphthol AS phosphate derivatives with state-of-the-art bioimaging technologies to achieve spatiotemporal mapping of enzyme activity in living cells and tissues. Traditional methods provide a static snapshot of enzyme location, but emerging techniques aim to visualize enzyme function in real-time and in four dimensions (3D space plus time).
One such approach involves combining fluorogenic substrates with advanced microscopy like fluorescence lifetime imaging (FLIM). FLIM can distinguish between the substrate and its hydrolyzed product based on differences in their fluorescence lifetimes, enabling the quantitative mapping of enzyme activity with high spatial resolution within live cells. acs.org Another innovative application is a root blotting technique that transfers proteins from a plant's rhizosphere onto a membrane. researchgate.net Applying a fluorogenic substrate like a Naphthol AS phosphate derivative then reveals the two-dimensional spatial distribution of phosphatase activity, providing insights into nutrient cycling in soil-plant systems. researchgate.net These methods, which move from mere detection to dynamic, quantitative mapping, are crucial for understanding the complex regulation of enzymatic pathways in their native biological context. acs.orgnih.gov
Exploration in Novel Enzyme Inhibitor Discovery Platforms
Beyond their role as substrates, Naphthol AS phosphate derivatives are emerging as key components in platforms for discovering novel enzyme inhibitors. Their use in high-throughput screening (HTS) assays allows researchers to rapidly test large libraries of chemical compounds for their ability to block phosphatase activity. watson-int.com In these assays, a decrease in the fluorescent or colored product generated from the Naphthol AS phosphate substrate indicates successful inhibition.
More strikingly, certain derivatives have been identified as direct inhibitors of critical cellular pathways. For example, Naphthol AS-E phosphate has been shown to be a low molecular weight inhibitor that disrupts the interaction between the transcription factor c-Myb and its coactivator p300. nih.gov This discovery has significant therapeutic potential, as c-Myb is implicated in the development of leukemia. nih.gov Similarly, Naphthol AS-MX phosphate has been identified as an inhibitor of the CREB-CBP transcription factor complex, which is a promising target in lung cancer. medchemexpress.com These findings position Naphthol AS phosphate derivatives not just as tools for screening but as foundational structures (scaffolds) for the development of new classes of therapeutic inhibitors.
Naphthol AS Phosphate Derivatives as Bioactive Inhibitors
| Derivative | Molecular Target | Potential Therapeutic Application | Reported Effect |
|---|---|---|---|
| Naphthol AS-E phosphate | Myb-p300 KIX domain interaction nih.govchemodex.com | Leukemia nih.gov | Suppresses Myb target genes, induces differentiation and apoptosis. nih.govchemodex.com |
| Naphthol AS-E phosphate | CREB-CBP complex chemodex.comnih.gov | Cancer nih.gov | Inhibits CREB-mediated gene transcription. nih.gov |
| Naphthol AS-MX phosphate | CREB-CBP complex medchemexpress.com | KRAS-mutated Lung Cancer medchemexpress.com | Inhibits tumor cell proliferation and colony formation. medchemexpress.com |
Elucidation of Broader Biological System Interactions and Functional Implications
Future research will delve deeper into the broader biological interactions of Naphthol AS phosphate derivatives, moving beyond their intended enzymatic targets to understand their full functional implications. The discovery that compounds like Naphthol AS-E phosphate can inhibit protein-protein interactions involved in gene transcription highlights that these molecules can have complex and far-reaching effects within a cell. nih.govchemodex.com
Structure-activity relationship (SAR) studies are a critical component of this exploration. nih.gov By systematically modifying the chemical structure of these derivatives and observing the resulting changes in biological activity, researchers can identify the specific molecular features responsible for their effects. For example, SAR studies on Naphthol AS-E revealed that small, electron-withdrawing groups on the phenyl ring enhanced the inhibition of the KIX-KID interaction, a key step in CREB-mediated gene activation. nih.gov These studies not only refine the development of more potent and specific inhibitors but also help to uncover new, previously unknown molecular targets and cellular pathways affected by these compounds. This line of inquiry is transforming Naphthol AS phosphate derivatives from simple reagents into sophisticated chemical probes for dissecting complex biological systems and identifying novel therapeutic strategies. nih.gov
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for detecting phosphatase activity using Naphthol AS-AN phosphate as a substrate?
- Methodology : Use a modified azo-coupling method with 2.0 mM Naphthol AS-BI phosphate (a structurally similar compound) dissolved in 20 mM N,N-dimethylformamide. Incubate samples with 0.8 mM hexazotized new fuchsin in veronal acetate buffer (pH 8.9) at 37°C for 10 minutes. Quantify enzyme activity via image analysis of histochemically stained slides, measuring pixel intensities across multiple replicates .
- Validation : Compare results with standard phosphate detection methods (e.g., Hach TNT 843 or Method 4500-PE) to ensure consistency in phosphate quantification .
Q. How should researchers design cell proliferation assays to evaluate the inhibitory effects of this compound?
- Protocol : Seed prostate cancer cells (e.g., PC3 or DU145) at 8,000 cells/well in 96-well plates. Treat with Naphthol AS-E phosphate concentrations (0–20 µM) for 24 hours, followed by CCK-8 solution incubation. Measure absorbance at 450 nm to assess viability. Normalize data to untreated controls and perform dose-response curve analysis .
- Controls : Include DMSO vehicle controls to account for solvent effects, as Naphthol AS-E phosphate is insoluble in water .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinities of this compound for transcriptional coactivators like CBP/p300?
- Case Study : Naphthol AS-E phosphate exhibits a Ki of 50 µM for CREB-KIX inhibition but only partially inhibits MLL-KIX binding (IC50 ≈ 200 µM). To address this discrepancy:
- Perform competitive fluorescence polarization (FP) assays with constant ligand concentrations (e.g., 90 µM Naphthol AS-E phosphate) to measure attenuation of MLL-KIX affinity (up to 16-fold reduction).
- Use <sup>1</sup>H-<sup>15</sup>N HMQC NMR to map backbone perturbations in the KIX domain, focusing on α1 helix regions outside the MLL binding site .
- Interpretation : Differential binding modes may arise from allosteric effects or ligand-induced conformational changes in the KIX domain .
Q. What computational strategies are effective for predicting novel binding sites of this compound on transcriptional regulators?
- Approach : Conduct Glide docking studies (Schrödinger Suite) using grids encompassing both known (e.g., MLL) and potential novel binding sites. Employ extra-precision (XP) docking to generate poses, validated by FTMap-predicted clusters.
- Validation : Correlate docking results with NMR chemical shift perturbations (CSPs) in the KIX domain. For example, CSPs of 0.027 ppm induced by Naphthol AS-E phosphate suggest weak but specific interactions .
Q. How should researchers validate the specificity of this compound in disrupting Myb-p300 interactions in leukemia models?
- Experimental Design :
Use bacterial Autodisplay assays to mimic Myb-KIX interactions in vitro.
Treat myeloid leukemia cells (HL-60, U937) with 5 µM Naphthol AS-E phosphate and quantify Myb target gene suppression via qPCR.
Assess differentiation markers (e.g., CD11b) and apoptosis via flow cytometry .
- Pitfalls : Off-target effects on MAPK/ERK pathways may occur; include controls with U0126 (MAPK inhibitor) to isolate CREB/Myb-specific effects .
Q. What statistical methods are recommended for analyzing phosphate quantification data when using this compound in enzymatic assays?
- Workflow :
- Calculate phosphorus concentrations using both Hach TNT 843 and Method 4500-PE.
- Perform paired t-tests to compare means across methods.
- Report relative standard deviations (RSD) for replicates and linear regression slopes for calibration curves .
Methodological Challenges and Solutions
Q. How can researchers address limited pharmacokinetic data for this compound in in vivo studies?
- Strategy : Extrapolate from organophosphate class data (e.g., solubility, bioavailability) while emphasizing compound-specific differences. For example, Naphthol AS-E phosphate’s insolubility in water necessitates DMSO-based formulations, which may require toxicity controls .
Q. What steps ensure reproducibility in FP assays measuring this compound’s inhibition of protein-protein interactions?
- Best Practices :
- Use a fixed DMSO concentration (≤1%) to avoid solvent interference.
- Normalize polarization values to positive (saturating ligand) and negative (buffer-only) controls.
- Validate IC50 values with nonlinear regression models (e.g., four-parameter logistic curve) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
